molecular formula C19H15FN2O2 B14265729 2-Furanmethanol, 5-[1-[(4-fluorophenyl)methyl]-1H-indazol-3-yl]- CAS No. 205450-07-3

2-Furanmethanol, 5-[1-[(4-fluorophenyl)methyl]-1H-indazol-3-yl]-

Cat. No.: B14265729
CAS No.: 205450-07-3
M. Wt: 322.3 g/mol
InChI Key: CIFZBDXXMUYOBZ-UHFFFAOYSA-N
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Description

2-Furanmethanol, 5-[1-[(4-fluorophenyl)methyl]-1H-indazol-3-yl]- is a complex organic compound that features a furan ring, a methanol group, and an indazole moiety substituted with a fluorophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furanmethanol, 5-[1-[(4-fluorophenyl)methyl]-1H-indazol-3-yl]- typically involves multi-step organic reactions. One common approach is to start with the preparation of the indazole core, followed by the introduction of the fluorophenylmethyl group. The furanmethanol moiety is then attached through a series of coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

2-Furanmethanol, 5-[1-[(4-fluorophenyl)methyl]-1H-indazol-3-yl]- can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The compound can be reduced to modify the indazole or furan rings.

    Substitution: Halogenation or other substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield furan aldehydes, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-Furanmethanol, 5-[1-[(4-fluorophenyl)methyl]-1H-indazol-3-yl]- has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-Furanmethanol, 5-[1-[(4-fluorophenyl)methyl]-1H-indazol-3-yl]- involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

    2-Furanmethanol: A simpler analog without the indazole and fluorophenylmethyl groups.

    5-Methyl-2-furanmethanol: Similar furan structure with a methyl group instead of the indazole moiety.

    Furfuryl alcohol: Another furan-based compound with different substituents.

Uniqueness

2-Furanmethanol, 5-[1-[(4-fluorophenyl)methyl]-1H-indazol-3-yl]- stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Properties

205450-07-3

Molecular Formula

C19H15FN2O2

Molecular Weight

322.3 g/mol

IUPAC Name

[5-[1-[(4-fluorophenyl)methyl]indazol-3-yl]furan-2-yl]methanol

InChI

InChI=1S/C19H15FN2O2/c20-14-7-5-13(6-8-14)11-22-17-4-2-1-3-16(17)19(21-22)18-10-9-15(12-23)24-18/h1-10,23H,11-12H2

InChI Key

CIFZBDXXMUYOBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2CC3=CC=C(C=C3)F)C4=CC=C(O4)CO

Origin of Product

United States

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